An In-depth Technical Guide to the Chemical Properties of mPGES1-IN-3
An In-depth Technical Guide to the Chemical Properties of mPGES1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of mPGES1-IN-3, a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the mPGES-1 pathway.
Introduction
mPGES1-IN-3, also known as compound 17d, is a novel, highly potent, and selective small molecule inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1)[1]. mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway and is often upregulated during inflammation. The selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases and pain, potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes[2][3]. This guide details the chemical properties, biological activity, and the experimental procedures used to characterize this compound.
Chemical Properties
mPGES1-IN-3 is a complex heterocyclic molecule with the systematic IUPAC name 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide[1]. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | [1] |
| Synonyms | Compound 17d | [1][4][5] |
| CAS Number | 1469976-70-2 | [5] |
| Molecular Formula | C26H18Cl F5N4O3 | [1] |
| Molecular Weight | 576.9 g/mol | [1] |
Biological Activity
mPGES1-IN-3 has been demonstrated to be a potent and selective inhibitor of human mPGES-1. Its inhibitory activity has been confirmed in enzymatic, cellular, and human whole blood assays. The compound shows significantly less activity against rodent mPGES-1, highlighting species-specific differences[1][4].
| Assay | Species | IC50 | Reference |
| mPGES-1 Enzyme Assay | Human | 8 nM | [1][5] |
| Guinea Pig | 10.79 nM | [1][4] | |
| Rat | >10,000 nM | [1] | |
| Mouse | >10,000 nM | [1] | |
| A549 Cell-Based Assay | Human | 16.24 nM | [1][5] |
| Human Whole Blood Assay | Human | 249.9 nM | [1][5] |
Furthermore, mPGES1-IN-3 has shown excellent selectivity over other enzymes in the prostanoid synthesis pathway, including mPGES-2, cPGES, COX-1, and COX-2[1].
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mPGES-1 signaling pathway and the experimental workflows used to characterize mPGES1-IN-3.
Caption: The mPGES-1 signaling pathway in inflammation.
Caption: Experimental workflow for the characterization of mPGES1-IN-3.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of mPGES1-IN-3[1].
Human mPGES-1 Enzyme Inhibition Assay
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Enzyme Preparation: Microsomes from Sf9 cells overexpressing human mPGES-1 are used as the enzyme source.
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Reaction Mixture: The reaction is carried out in a 96-well plate containing potassium phosphate buffer (0.1 M, pH 7.4), 2.5 mM GSH, and the test compound (mPGES1-IN-3) at various concentrations.
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Initiation: The reaction is initiated by the addition of the substrate, PGH2 (10 µM).
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Incubation: The reaction mixture is incubated for 60 seconds at room temperature.
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Termination: The reaction is terminated by the addition of a stop solution containing SnCl2 to reduce the unreacted PGH2 to PGF2α.
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Quantification: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).
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Data Analysis: IC50 values are calculated from the concentration-response curves.
A549 Human Lung Carcinoma Cell-Based Assay
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Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
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Stimulation: Cells are seeded in 24-well plates and stimulated with human recombinant IL-1β (1 ng/mL) for 24 hours to induce the expression of COX-2 and mPGES-1.
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Inhibitor Treatment: After stimulation, the cells are washed and treated with various concentrations of mPGES1-IN-3 for 30 minutes.
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Arachidonic Acid Addition: Arachidonic acid (10 µM) is added to the cells and incubated for 30 minutes.
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PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is determined by EIA.
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Data Analysis: IC50 values are determined from the dose-response inhibition of PGE2 production.
Human Whole Blood Assay
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Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.
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Inhibitor Incubation: Aliquots of whole blood are pre-incubated with various concentrations of mPGES1-IN-3 for 30 minutes at 37°C.
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LPS Stimulation: Lipopolysaccharide (LPS) from E. coli (100 µg/mL) is added to the blood samples to induce PGE2 synthesis.
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Incubation: The blood is incubated for 24 hours at 37°C.
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Plasma Separation: The blood is centrifuged to separate the plasma.
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PGE2 Quantification: The concentration of PGE2 in the plasma is measured using an EIA kit.
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Data Analysis: IC50 values are calculated based on the inhibition of LPS-induced PGE2 production.
References
- 1. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
